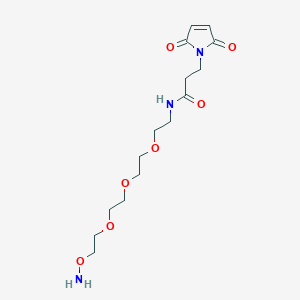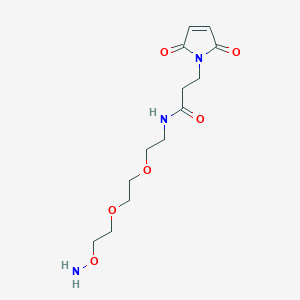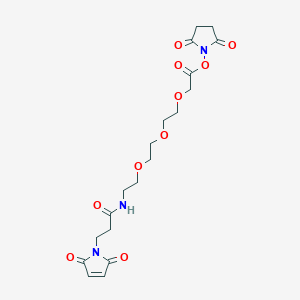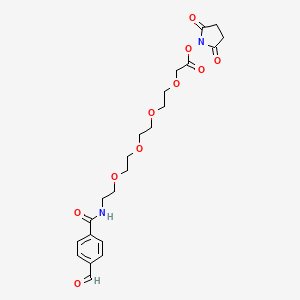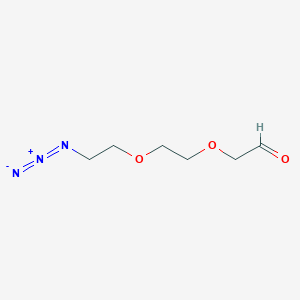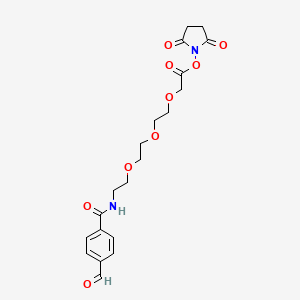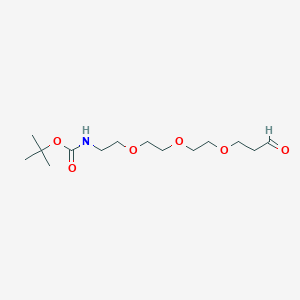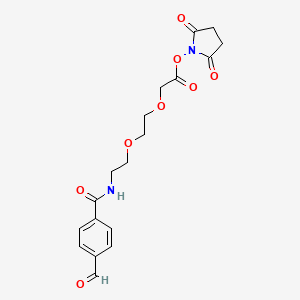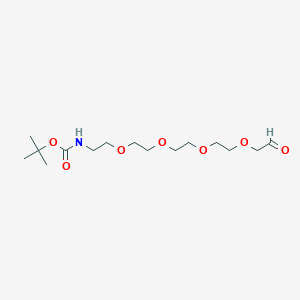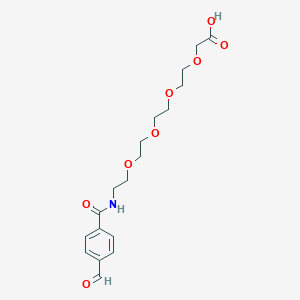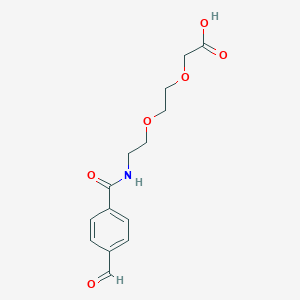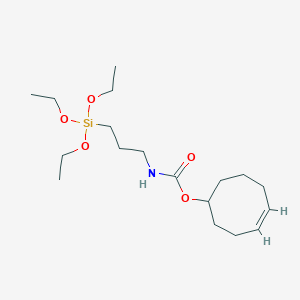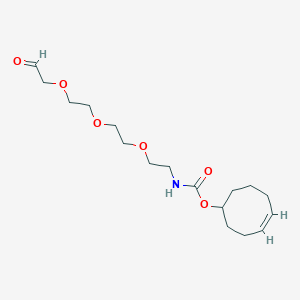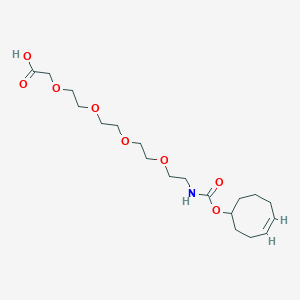
TCO-PEG4-CH2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG4-CH2 acid is a compound that features a trans-cyclooctene (TCO) moiety linked to a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This compound is known for its enhanced solubility in aqueous media and is widely used in bioconjugation and click chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of TCO-PEG4-CH2 acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG4-CH2 acid undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary and secondary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety readily participates in bioorthogonal click chemistry reactions with tetrazine compounds, forming stable cycloaddition products.
Common Reagents and Conditions
EDC and HATU: Used as activators to facilitate amide bond formation.
Tetrazine Compounds: Used in click chemistry reactions with the TCO moiety.
Major Products Formed
Amide Bonds: Formed through reactions with amines.
Cycloaddition Products: Formed through reactions with tetrazine compounds.
Wissenschaftliche Forschungsanwendungen
TCO-PEG4-CH2 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials with enhanced properties
Wirkmechanismus
The mechanism of action of TCO-PEG4-CH2 acid involves its ability to form stable amide bonds and participate in click chemistry reactions. The TCO moiety reacts with tetrazine compounds through a rapid and selective cycloaddition reaction, while the terminal carboxylic acid group forms stable amide bonds with amines. These reactions enable the compound to be used in various bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-PEG4-Acid: Similar structure but lacks the terminal CH2 group.
TCO-PEG4-NHS Ester: Contains an NHS ester group instead of a carboxylic acid.
TCO-PEG4-Amine: Features an amine group instead of a carboxylic acid
Uniqueness
TCO-PEG4-CH2 acid is unique due to its combination of the TCO moiety, PEG spacer, and terminal carboxylic acid group, which provides enhanced solubility, stability, and reactivity in various chemical and biological applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO8/c21-18(22)16-27-15-14-26-13-12-25-11-10-24-9-8-20-19(23)28-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,20,23)(H,21,22)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAHCWPRKMZADU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
